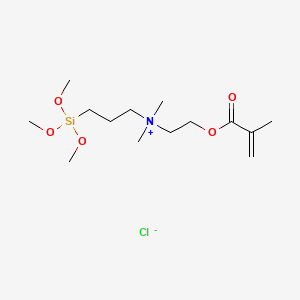
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE
Descripción general
Descripción
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is a versatile organosilane compound. It is known for its unique structure that combines both methacrylate and silane functionalities, making it useful in various applications, particularly in the fields of materials science and surface chemistry. This compound is often used as a coupling agent, adhesion promoter, and in the synthesis of functionalized polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE typically involves the following steps:
Reaction of Methacrylic Acid with 2-Dimethylaminoethanol: This step forms the methacryloyloxyethyl group.
Reaction with 3-Chloropropyltrimethoxysilane: The intermediate product from the first step is then reacted with 3-chloropropyltrimethoxysilane to introduce the silane functionality.
Quaternization: The final step involves quaternization with methyl chloride to form the ammonium chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. Solvents such as toluene or methanol are often used, and the product is purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE undergoes various chemical reactions, including:
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Hydrolysis and Condensation: The trimethoxysilyl group can hydrolyze in the presence of water and subsequently condense to form siloxane bonds.
Quaternization: The compound can undergo further quaternization reactions with other alkyl halides.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis and Condensation: Acidic or basic catalysts like hydrochloric acid or sodium hydroxide are used.
Quaternization: Alkyl halides such as methyl chloride or ethyl bromide are common reagents.
Major Products
Polymers: Functionalized polymers with methacrylate backbones.
Siloxanes: Cross-linked siloxane networks.
Quaternary Ammonium Salts: Further quaternized ammonium compounds.
Aplicaciones Científicas De Investigación
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in drug delivery systems and as an antimicrobial agent.
Industry: Applied in coatings, adhesives, and sealants to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of 2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE involves its ability to form strong covalent bonds with both organic and inorganic substrates. The methacrylate group can polymerize to form a stable polymer matrix, while the trimethoxysilyl group can hydrolyze and condense to form siloxane bonds with silica or other metal oxides. This dual functionality allows it to act as an effective coupling agent, enhancing the mechanical properties and stability of composite materials.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyloctadecyl(3-trimethoxysilylpropyl)ammonium chloride: Similar structure but with a longer alkyl chain.
[2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Contains a sulfopropyl group instead of a trimethoxysilyl group.
[2-(Methacryloyloxy)ethyl]trimethylammonium chloride: Lacks the silane functionality.
Uniqueness
2-METHACRYLOXYETHYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE is unique due to its combination of methacrylate and silane functionalities. This allows it to participate in both polymerization and silane coupling reactions, making it highly versatile for various applications in materials science and surface modification.
Propiedades
Número CAS |
31681-13-7 |
|---|---|
Fórmula molecular |
C14H30ClNO5Si |
Peso molecular |
355.93 g/mol |
Nombre IUPAC |
dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(3-trimethoxysilylpropyl)azanium;chloride |
InChI |
InChI=1S/C14H30NO5Si.ClH/c1-13(2)14(16)20-11-10-15(3,4)9-8-12-21(17-5,18-6)19-7;/h1,8-12H2,2-7H3;1H/q+1;/p-1 |
Clave InChI |
YZEPTPHNQLPQIU-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] |
SMILES canónico |
CC(=C)C(=O)OCC[N+](C)(C)CCC[Si](OC)(OC)OC.[Cl-] |
Apariencia |
Solid powder |
Key on ui other cas no. |
31681-13-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Z 6031; A 186 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















